The synthesis of ADB-PINACA isomer 2 typically involves several key steps, including the formation of an indazole scaffold followed by functionalization to introduce specific substituents. The process often utilizes starting materials such as indazole-3-carboxylic acids or their derivatives.
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and gas chromatography-mass spectrometry (GC-MS) are employed to confirm the structure and purity of ADB-PINACA isomer 2 .
ADB-PINACA isomer 2 has a complex molecular structure characterized by an indazole ring system attached to a carboxamide group. The specific arrangement of substituents on the indazole core defines its pharmacological profile.
Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule, allowing for precise structural elucidation .
ADB-PINACA isomer 2 can undergo several chemical reactions typical for synthetic cannabinoids:
ADB-PINACA isomer 2 primarily exerts its effects through agonistic action at cannabinoid receptors CB1 and CB2. When it binds to these receptors:
ADB-PINACA isomer 2 exhibits several notable physical and chemical properties:
Characterization techniques such as infrared spectroscopy provide insights into functional groups present in the molecule, while thermal analysis can assess its stability under varying temperatures .
ADB-PINACA isomer 2 has primarily been studied within the context of pharmacology and toxicology:
ADB-PINACA isomer 2 [(S)-N-(1-Amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide] belongs to the indazole-3-carboxamide class of synthetic cannabinoid receptor agonists. Its synthesis follows established routes for chiral indazole derivatives, commencing with enantiopure amino acid precursors. The primary route utilizes L-tert-leucine methyl ester hydrochloride or L-valinamide as chiral building blocks. These precursors undergo sequential coupling reactions: (1) amidation at the indazole-3-carboxylate group, followed by (2) N1-alkylation with 4-fluorobenzyl halides or (3) direct carboxamide formation from pre-alkylated indazole-3-carboxylic acids [1] [6].
The stereochemistry at the C2 position of the amino acid moiety is critical. S-configured precursors yield the pharmacologically relevant (S)-enantiomer of ADB-PINACA. Alkylation of the indazole nitrogen (N1) typically employs 1-(bromomethyl)-4-fluorobenzene under basic conditions (e.g., potassium carbonate in acetonitrile). However, this step generates regioisomeric impurities due to competing alkylation at the indazole N2 position. The resultant 2-alkyl-2H-indazole regioisomer (e.g., ADB-PINACA isomer 2) forms as a minor byproduct, often constituting 5–15% of crude reaction mixtures depending on reaction kinetics and purification efficacy [6].
Table 1: Physicochemical Characteristics of ADB-PINACA Isomer 2
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₃H₂₆FN₅O₂ |
| IUPAC Name | (S)-N-(1-Amino-3,3-dimethyl-1-oxobutan-2-yl)-2-(4-fluorobenzyl)-2H-indazole-3-carboxamide |
| Key Spectral Signatures | ¹H NMR (500 MHz, DMSO-d6): δ 8.47 (d, 1H), 7.95 (d, 1H), 7.80 (d, 1H), 7.65–7.10 (m, 6H), 5.65 (s, 2H), 4.45 (t, 1H), 1.20 (s, 9H) [6] |
| Regioisomeric Distinction | N2-alkylation shifts indazole proton resonances downfield vs. N1-alkylated isomers |
Differentiating ADB-PINACA isomer 2 (2-alkyl-2H-indazole) from its dominant N1-alkylated counterpart requires specialized chiral chromatographic methods due to identical elemental compositions and similar mass spectra. Normal-phase high-performance liquid chromatography (HPLC) with chiral stationary phases is the gold standard. Lux® i-Cellulose-5 columns (cellulose tris(3,5-dichlorophenylcarbamate)) demonstrate superior selectivity for resolving carboxamide-type synthetic cannabinoid receptor agonists with terminal amide moieties like ADB-PINACA isomers [1] [3].
Optimized isocratic elution employs nonpolar mobile phases (e.g., n-hexane/isopropanol/diethylamine 90:10:0.1 v/v/v), achieving baseline separation (resolution factor Rs ≥ 1.99) between N1- and N2-alkyl regioisomers. The 2-alkyl isomer consistently exhibits shorter retention times than the 1-alkyl isomer under identical conditions due to reduced steric interaction with the chiral selector [6]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) further aids identification but faces challenges when isomers co-elute. ADB-PINACA isomer 2 shares identical precursor and product ions with its regioisomers (m/z 410 → 135, 145, 188), necessitating chromatographic separation prior to detection [3].
Table 2: Chromatographic Resolution of ADB-PINACA Regioisomers
| Chromatographic Method | Stationary Phase | Mobile Phase | Retention Time (Isomer 2) | Resolution (Rs) |
|---|---|---|---|---|
| HPLC-UV | Lux® i-Cellulose-5 | n-Hexane/IPA/DEA (90:10:0.1) | 8.7 min | 2.5 |
| UHPLC-MS/MS | Chiralpak® IG-3 | CO₂/MeOH (95:5) + 0.2% iPrNH₂ | 4.1 min | 1.8 |
| GC-MS (Derivatized) | Chirasil-Dex CB | Helium carrier | 16.3 min | Not resolved |
The enantiopurity of amino acid precursors directly dictates the stereochemical composition and isomeric profile of synthetic cannabinoid receptor agonists like ADB-PINACA. L-tert-Leucine methyl ester hydrochloride of ≥98% enantiomeric excess (ee) yields predominantly the (S)-enantiomer of the target N1-alkylated compound. However, impurities or racemization in commercially available precursors introduce the (R)-enantiomer and exacerbate regioisomer formation during alkylation [1].
Analysis of seized synthetic cannabinoid receptor agonists materials reveals consistent predominance of the (S)-enantiomer (93.6–99.3%), indicating preferential use of high-ee S-precursors in clandestine synthesis. Nevertheless, batch-to-batch variability in enantiomeric excess is observed. Precursors with ≤95% ee generate measurable (R)-enantiomer content (0.7–6.4%), which correlates with increased formation of unwanted regioisomers like ADB-PINACA isomer 2 during N-alkylation due to altered reaction kinetics and reduced stereoselectivity [1] [6]. Furthermore, inadequate purification (e.g., rushed recrystallization or flash chromatography) fails to remove these 2-alkylated byproducts. Forensic analyses confirm their presence in illicit products at concentrations up to 9.2%, acting as chemical markers for specific synthetic routes or source laboratories [6].
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 22642-82-6
CAS No.: 463-82-1